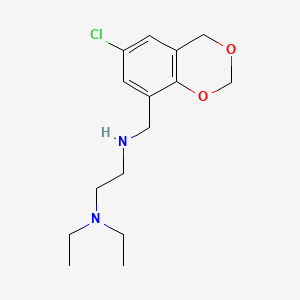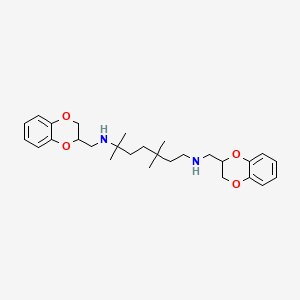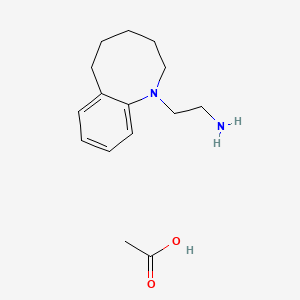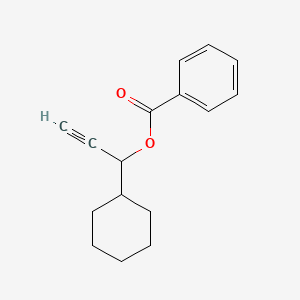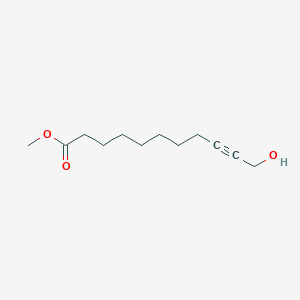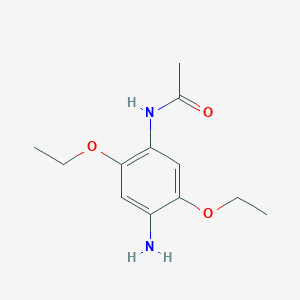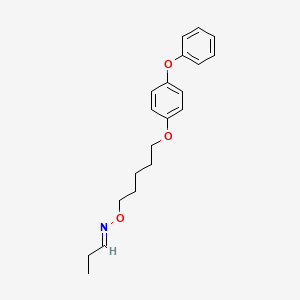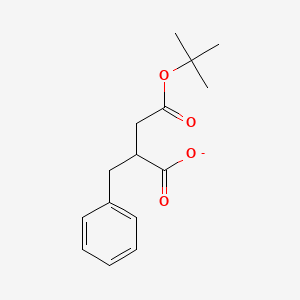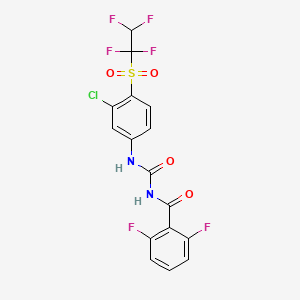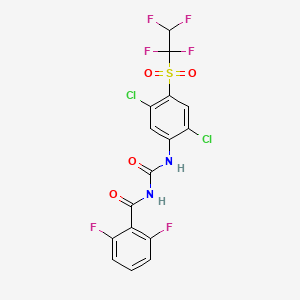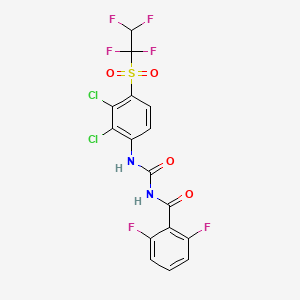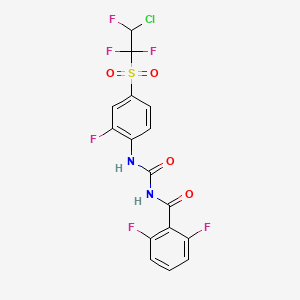![molecular formula C46H48N2O6 B3044740 5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 10038-74-1](/img/structure/B3044740.png)
5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, isopropyl groups, and imino groups attached to a binaphthalene core
Preparation Methods
The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of isopropyl and methyl groups. The final steps involve the formation of imino groups through the reaction with 1-phenylethylamine. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in various biochemical reactions, influencing cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((2,3-dimethylphenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol
- 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((4-((E)-p-tolyldiazenyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol
These compounds share similar core structures but differ in the nature and position of substituents, which can significantly affect their properties and applications .
Properties
CAS No. |
10038-74-1 |
|---|---|
Molecular Formula |
C46H48N2O6 |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-23(2)35-31-19-25(5)37(43(51)39(31)33(41(49)45(35)53)21-47-27(7)29-15-11-9-12-16-29)38-26(6)20-32-36(24(3)4)46(54)42(50)34(40(32)44(38)52)22-48-28(8)30-17-13-10-14-18-30/h9-24,27-28,49-54H,1-8H3 |
InChI Key |
BPXIBBNVQKIXGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O |
| 10038-74-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



